molecular formula C8H3FO3 B1293904 4-Fluorophthalic anhydride CAS No. 319-03-9

4-Fluorophthalic anhydride

Cat. No.: B1293904
CAS No.: 319-03-9
M. Wt: 166.11 g/mol
InChI Key: XVMKZAAFVWXIII-UHFFFAOYSA-N
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Safety and Hazards

4-Fluorophthalic anhydride is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to wear protective gloves/eye protection/face protection .

Future Directions

4-Fluorophthalic anhydride can be used as a reactant to prepare 4-amino substituted phthalimides which are applicable as potential fluorescent probes and fluorescent bioactive compounds . It can also be used in the synthesis of cardo polymers via nucleophilic substitution polymerization reaction .

Biochemical Analysis

Biochemical Properties

4-Fluorophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes and proteins involved in the synthesis of polyimides and other polymers . For instance, it can be used as a reactant to prepare 4-amino substituted phthalimides, which are potential fluorescent probes and bioactive compounds . The nature of these interactions involves nucleophilic substitution reactions, where the anhydride group reacts with amines to form amides .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways and gene expression . For example, it has been used to prepare compounds that can act as fluorescent probes, which can be used to study cellular processes in real-time . Additionally, its role in the synthesis of bioactive compounds suggests it may have an impact on cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in polymer synthesis . The compound’s anhydride group is highly reactive and can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to changes in their activity . This can result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be moisture-sensitive and can degrade when exposed to water . This degradation can affect its stability and long-term effects on cellular function. In in vitro studies, the compound’s stability is crucial for consistent results, and its degradation can lead to variability in experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects . Studies have shown that high doses of similar compounds can lead to cellular toxicity and adverse effects on organ function . Therefore, it is essential to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of polyimides and other polymers . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in biochemical synthesis and its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and its potential effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function within the cell, highlighting the importance of understanding its subcellular distribution .

Chemical Reactions Analysis

Properties

IUPAC Name

5-fluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMKZAAFVWXIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059802
Record name 1,3-Isobenzofurandione, 5-fluoro-
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Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-03-9
Record name 4-Fluorophthalic anhydride
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Record name 1,3-Isobenzofurandione, 5-fluoro-
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Record name 1,3-Isobenzofurandione, 5-fluoro-
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Record name 1,3-Isobenzofurandione, 5-fluoro
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Record name 5-fluoro-1,3-dihydro-2-benzofuran-1,3-dione
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Synthesis routes and methods I

Procedure details

Diazotization (i) and conversion (ii) to the tetrafluoroborate followed by pyrolysis in benezene of that derivative (Balz-Schieman reaction) gives 3,4-dimethylfluorobenzene. This is oxidized by aqueous potassium permanganate to 4-fluorophthalic acid, monopotassium salt. Vacuum distillation of the latter in the presence of sulfuric acid yields 4-fluorophthalic anhydride. Treatment of the anhydride with urea in boiling chlorobenzene yields the imide which is converted with concentrated ammonium hydroxide to the diamide. Finally, dehydration of the diamide with thionyl chloride in dimethylformamide gives 4-fluorophthalonitrile.
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Synthesis routes and methods II

Procedure details

The procedure of Example III was repeated except that the feed was 4,4-difluorohexahydrophthalic anhydride, the vapor temperature was 240° C., reaction temperature was 255° C., the organic rate was 0.5 grams/minute, and the chlorine rate was 183 ml/min. The product, 4-fluorophthalic anhydride, was produced in 80% yield and 90% purity.
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Synthesis routes and methods III

Procedure details

A mixture of 500 parts of 4,4-difluorohexahydrophthalic anhydride and 100 parts of 5 percent Pd/C catalyst in 3787 parts of o-chlorotoluene was charged to an autoclave reactor. The autoclave atmosphere was purged with nitrogen. The autoclave when then sealed, heated to 300°-350° and maintained thereat for about 3 hours, then cooled to about room temperature. Analysis of the reaction product, by gas chromatographic techniques indicated a 37 percent yield of 4-fluorophthalic anhydride, based on the difluorohexahydrophthalic anhydride reactant.
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Synthesis routes and methods IV

Procedure details

A mixture of 600 parts of 4,4-difluorohexahydrophthalic anhydride and 120 parts of 5 percent Pd/C catalyst in 2130 parts of 1,2,4-trichlorobenzene was charged to an autoclave reactor. The autoclave atmosphere was purged with nitrogen. The autoclave was then sealed, heated to 270°-305° and maintained thereat for about 14 hours, during which time the pressure was allowed to build gradually and was released intermittently to lower the pressure to about 115 pounds per square inch (gage), then cooled to about room temperature. Analysis of the reaction product, by gas chromatographic techniques indicated a 80 percent yield of 4-fluorophthalic anhydride, based on the difluorohexahydrophthalic anhydride reactant.
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Synthesis routes and methods V

Procedure details

To a reaction vessel fitted with a reflux condenser magnetic stirrer and nitrogen inlet were placed 3.35 grams (0.0174 mol) 4-nitrophthalic anhydride, 2.83 grams (0.036 mol) anhydrous potassium fluoride, and 8 ml. dry dimethyl sulfoxide. The reaction vessel was placed in an oil bath at 142°C. and kept at this temperature for about 35 minutes while stirring the reaction mixture. VPC analysis of a portion of the reaction mixture showed that the reaction was complete after about 20 minutes. The reaction mixture was cooled to room temperature and then poured into dilute aqueous hydrochloric acid and extracted with ethyl acetate to give a product which upon distillation gave 1.007 grams (about 35% yield) of 4-fluorophthalic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-fluorophthalic anhydride in material science?

A1: this compound serves as a valuable precursor in synthesizing aryl diether diphthalic anhydrides, key building blocks for high-performance polymers like polyetherimides []. These polymers find applications in films and coatings due to their favorable thermal stability and mechanical properties.

Q2: Can you describe a novel synthetic route for preparing aryl diether diphthalic anhydrides using this compound?

A2: A novel method utilizes this compound, a diphenol, and potassium fluoride (KF) in a polar, aprotic solvent []. KF acts as an HF acceptor, simplifying the reaction by eliminating the need to prepare the diphenol's disodium salt separately. This approach has been successfully employed to synthesize diether anhydrides of various diphenols, including biphenol, hydroquinone, and bisphenol-A.

Q3: What makes the use of potassium fluoride advantageous in this synthesis compared to other methods?

A3: Traditionally, synthesizing aryl diether diphthalic anhydrides involved preparing the disodium salt of the diphenol in a separate step. The use of potassium fluoride as an HF acceptor in the reaction with this compound streamlines the process and avoids this extra step [].

Q4: Beyond material science, are there other potential applications for compounds derived from this compound?

A4: Research suggests that pyrrolopyridine and isoindole analogs, synthesized using this compound, show potential as anticonvulsant agents []. These compounds were designed based on the structure of phthalimide, a known antiepileptic agent. Preclinical studies indicate that some of these analogs exhibit significant anticonvulsant activity in animal models, highlighting their potential therapeutic value.

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